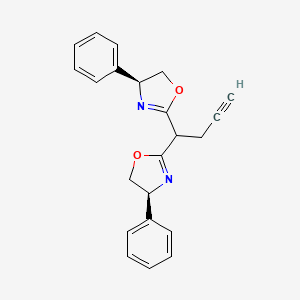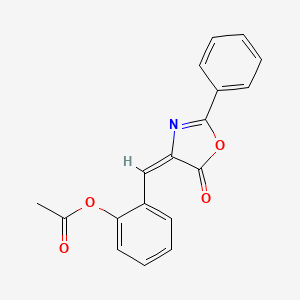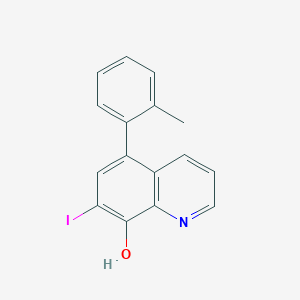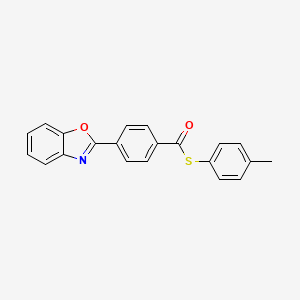
S-(4-Methylphenyl) 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate: is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with the molecular formula C21H15NO2S, has a molecular weight of 345.41 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate typically involves the reaction of p-tolyl thiol with 4-(benzo[d]oxazol-2-yl)benzoic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR, HPLC, and GC analyses, are employed to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzoxazole derivatives.
Substitution: Benzoxazole derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound has shown promise as an antibacterial and anticancer agent. Its ability to inhibit the growth of certain bacterial strains and cancer cells makes it a valuable candidate for drug development .
Industry: The compound is also used in the development of new materials with specific properties, such as fluorescence or conductivity. Its incorporation into polymers and other materials can enhance their performance in various industrial applications .
Wirkmechanismus
The mechanism of action of S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate involves its interaction with specific molecular targets in cells. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer cells, the compound may induce apoptosis by interacting with key signaling pathways and proteins involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Benzothiazole derivatives: Known for their antibacterial and anticancer activities.
Benzoxazole derivatives: Exhibit a wide range of pharmacological activities, including antifungal and anti-inflammatory properties.
Uniqueness: S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate stands out due to its unique combination of a benzoxazole ring and a thioate group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
62572-76-3 |
|---|---|
Molekularformel |
C21H15NO2S |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
S-(4-methylphenyl) 4-(1,3-benzoxazol-2-yl)benzenecarbothioate |
InChI |
InChI=1S/C21H15NO2S/c1-14-6-12-17(13-7-14)25-21(23)16-10-8-15(9-11-16)20-22-18-4-2-3-5-19(18)24-20/h2-13H,1H3 |
InChI-Schlüssel |
GNFLKHGTZDQRBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
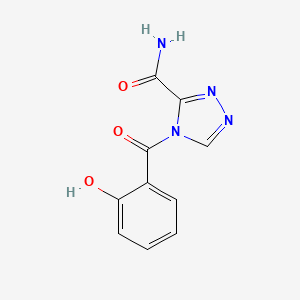
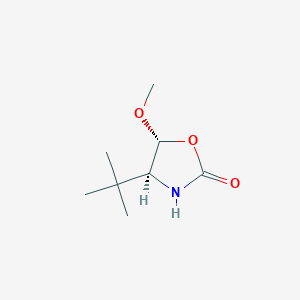
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
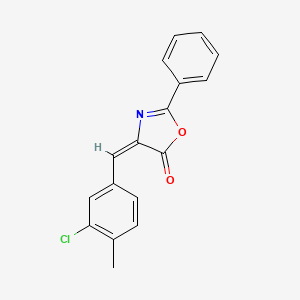
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
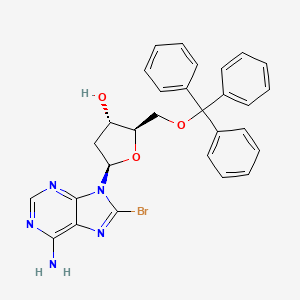

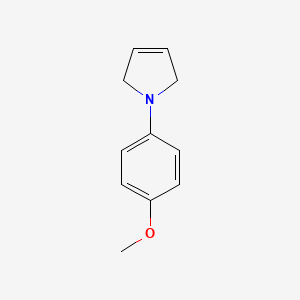
![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)
